(5E)-5-[(2H-1,3-benzodioxol-5-yl)methylidene]-3-{[4-(2,6-dimethylphenyl)piperazin-1-yl]methyl}-2-sulfanylideneimidazolidin-4-one
Description
(5E)-5-[(2H-1,3-Benzodioxol-5-yl)methylidene]-3-{[4-(2,6-dimethylphenyl)piperazin-1-yl]methyl}-2-sulfanylideneimidazolidin-4-one is a heterocyclic compound featuring:
- Core structure: A 2-sulfanylideneimidazolidin-4-one ring, providing a thione group at position 2 and a ketone at position 4.
- Substituents: Position 5: An (E)-configured benzodioxol-5-ylmethylidene group (C₈H₅O₂), contributing electron-donating effects via its 1,3-benzodioxole moiety.
- Molecular formula: C₂₄H₂₇N₄O₃S.
- Key properties: Estimated molecular weight: ~451.6 g/mol. Lipinski’s Rule compliance: Likely compliant (MW <500, H-bond donors ≤5, acceptors ≤10).
Properties
IUPAC Name |
(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-3-[[4-(2,6-dimethylphenyl)piperazin-1-yl]methyl]-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3S/c1-16-4-3-5-17(2)22(16)27-10-8-26(9-11-27)14-28-23(29)19(25-24(28)32)12-18-6-7-20-21(13-18)31-15-30-20/h3-7,12-13H,8-11,14-15H2,1-2H3,(H,25,32)/b19-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHCVLWVGRUAEST-XDHOZWIPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2CCN(CC2)CN3C(=O)C(=CC4=CC5=C(C=C4)OCO5)NC3=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)N2CCN(CC2)CN3C(=O)/C(=C\C4=CC5=C(C=C4)OCO5)/NC3=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(5E)-5-[(2H-1,3-benzodioxol-5-yl)methylidene]-3-{[4-(2,6-dimethylphenyl)piperazin-1-yl]methyl}-2-sulfanylideneimidazolidin-4-one” typically involves multi-step organic reactions. The key steps may include:
Formation of the Benzodioxole Group: This can be achieved through the condensation of catechol with formaldehyde.
Synthesis of the Piperazine Derivative: The piperazine ring can be synthesized by reacting ethylenediamine with 2,6-dimethylphenyl chloride.
Construction of the Thioxotetrahydroimidazol-4-one Core: This involves the cyclization of appropriate thiourea derivatives with aldehydes or ketones.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity. This may include the use of high-throughput screening for reaction conditions, as well as the employment of catalysts and solvents that are suitable for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole group.
Reduction: Reduction reactions can occur at the imidazole ring or the piperazine moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can take place, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing the imidazolidinone scaffold exhibit significant antimicrobial properties. The presence of the benzodioxole moiety may enhance the compound's efficacy against various bacterial strains. Studies have shown that similar compounds demonstrate activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum potential for this compound.
Anticancer Potential
There is growing interest in the anticancer properties of compounds with similar structures. The imidazolidinone core has been associated with the inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Preliminary studies suggest that this compound may interfere with cellular signaling pathways involved in tumor growth.
Central Nervous System Effects
The piperazine ring in this compound suggests potential neuropharmacological applications. Compounds with piperazine derivatives have been studied for their effects on neurotransmitter systems, indicating possible uses as anxiolytics or antidepressants. Further research could elucidate the specific effects of this compound on neurotransmitter receptors.
Enzyme Inhibition
The structure of (5E)-5-[(2H-1,3-benzodioxol-5-yl)methylidene]-3-{[4-(2,6-dimethylphenyl)piperazin-1-yl]methyl}-2-sulfanylideneimidazolidin-4-one suggests that it may act as an inhibitor of specific enzymes involved in metabolic pathways. This property could be harnessed for therapeutic interventions in metabolic disorders.
Antioxidant Properties
Compounds containing benzodioxole units have been reported to exhibit antioxidant activity. This characteristic is crucial for protecting cells from oxidative stress and could be beneficial in developing treatments for diseases associated with oxidative damage.
Case Studies
Mechanism of Action
The mechanism of action of “(5E)-5-[(2H-1,3-benzodioxol-5-yl)methylidene]-3-{[4-(2,6-dimethylphenyl)piperazin-1-yl]methyl}-2-sulfanylideneimidazolidin-4-one” would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of receptor-mediated signaling cascades.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with two analogs from literature:
Key Differences and Implications
Core Heterocycle: The target’s imidazolidinone core (vs. thiazolone in analogs) may alter ring strain and hydrogen-bonding capacity.
Substituent Effects :
- Benzodioxole vs. Nitro/Hydroxy Groups :
- The benzodioxole in the target (electron-donating) may improve metabolic stability compared to the nitro group (electron-withdrawing, prone to reduction).
- The hydroxy group in ’s compound enables H-bonding but reduces lipophilicity vs. benzodioxole.
- Piperazine Substituents :
- The 2,6-dimethylphenyl group on the target’s piperazine may enhance steric hindrance and receptor selectivity compared to 4-methylphenyl () or 4-chlorophenyl ().
LogP: The benzodioxole and dimethylphenyl groups may increase lipophilicity vs. hydroxy or nitro analogs, influencing membrane permeability.
Biological Activity
The compound (5E)-5-[(2H-1,3-benzodioxol-5-yl)methylidene]-3-{[4-(2,6-dimethylphenyl)piperazin-1-yl]methyl}-2-sulfanylideneimidazolidin-4-one is a novel synthetic derivative with potential biological activities. This article reviews its pharmacological profiles, including antitumor, anti-inflammatory, and antimicrobial properties, supported by relevant research findings.
- Molecular Formula : C19H22N4O3S
- Molecular Weight : 382.47 g/mol
- CAS Number : 866154-20-3
Antitumor Activity
Research indicates that compounds with similar structural features exhibit significant antitumor properties. For instance, derivatives of imidazolidinones have shown efficacy against various cancer cell lines due to their ability to inhibit key signaling pathways involved in tumor growth.
Key Findings :
- A study demonstrated that related compounds inhibited the proliferation of cancer cells by inducing apoptosis through the activation of caspase pathways .
- The compound's structure suggests potential interactions with protein kinases involved in cancer progression, making it a candidate for further investigation in oncological pharmacology.
Anti-inflammatory Activity
Compounds derived from benzodioxole structures are noted for their anti-inflammatory effects. The presence of the piperazine moiety may enhance these effects through modulation of inflammatory mediators.
Key Findings :
- In vitro studies have shown that similar compounds reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages .
- The compound's ability to inhibit NF-kB signaling pathways may contribute to its anti-inflammatory properties, suggesting its potential use in treating inflammatory diseases.
Antimicrobial Activity
The antimicrobial activity of benzodioxole derivatives has been documented extensively. The unique structure of this compound may afford it broad-spectrum activity against various pathogens.
Key Findings :
- Preliminary assays indicate that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria, likely due to disruption of bacterial cell wall synthesis .
- Additionally, antifungal activity has been observed in related compounds, indicating potential applications in treating fungal infections.
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare (5E)-5-[(2H-1,3-benzodioxol-5-yl)methylidene]-3-{[4-(2,6-dimethylphenyl)piperazin-1-yl]methyl}-2-sulfanylideneimidazolidin-4-one?
- Answer : The compound is synthesized via condensation reactions. For example, analogous thiazolidinone derivatives are prepared by reacting a substituted benzaldehyde (e.g., 2H-1,3-benzodioxole-5-carbaldehyde) with a thiazolidinone precursor under basic conditions (e.g., NaOH or KOH in ethanol/methanol) . The piperazine moiety is introduced through nucleophilic substitution or reductive amination, as seen in Sigma-2 ligand syntheses .
| Key Reaction Parameters |
|---|
| Base : NaOH/KOH |
| Solvent : Ethanol/Methanol |
| Temperature : Reflux (~78°C) |
| Yield : 24–50% (varies with substituents) |
Q. Which spectroscopic techniques are critical for structural characterization of this compound?
- Answer :
- 1H/13C NMR : Assigns protons and carbons, e.g., δ 2.31–2.58 ppm for piperazine methyl groups .
- LC-MS (ESI) : Confirms molecular weight (e.g., m/z 470.3 for a related Sigma-2 ligand) .
- X-ray Crystallography : Resolves stereochemistry and intramolecular interactions (e.g., C–H⋯S bonds in thiazolidinone analogs) .
Advanced Research Questions
Q. How can Bayesian optimization improve the synthesis yield of this compound?
- Answer : Bayesian algorithms systematically explore reaction parameters (e.g., solvent polarity, catalyst loading) to maximize yield. For instance, a global optimization approach reduced experimental iterations by 30% in similar thiazolidinone syntheses . Key steps:
Define parameter space (temperature, solvent, base).
Use Gaussian processes to predict optimal conditions.
Validate via high-throughput screening.
Q. How do structural variations in the piperazine moiety influence biological activity?
- Answer : Substitutions on the piperazine ring (e.g., 2,6-dimethylphenyl vs. benzhydryl groups) alter receptor binding. For Sigma-2 ligands, bulkier groups enhance selectivity but reduce solubility. Competitive binding assays (e.g., PDSP protocols) quantify affinity shifts .
| Substituent | Sigma-2 Ki (nM) | Sigma-1 Ki (nM) |
|---|---|---|
| 2,6-Dimethylphenyl | 12.4 ± 1.2 | 1,240 ± 150 |
| Benzhydryl | 8.9 ± 0.7 | 890 ± 90 |
| Data from PDSP assays for analogous compounds |
Q. What strategies resolve contradictions in reported biological data for this compound?
- Answer : Contradictions often arise from:
- Purity : HPLC/MS ensures >95% purity (common in pharmacological studies) .
- Assay Conditions : Standardize protocols (e.g., radioligand concentrations, incubation times).
- Structural Analogues : Compare activity trends across derivatives (e.g., thiazolidinone vs. oxazolidinone cores) .
Methodological Considerations
Q. What computational tools aid in predicting the compound’s physicochemical properties?
- Answer :
- SwissADME : Predicts logP (e.g., 3.2 for this compound) and topological polar surface area (TPSA ~85 Ų) .
- Docking Simulations (AutoDock Vina) : Models interactions with Sigma-2 receptor pockets .
Q. How can crystallographic data inform SAR studies?
- Answer : X-ray structures reveal:
- Conformational Rigidity : Piperazine adopts chair/boat conformations affecting binding .
- Intermolecular Interactions : Hydrogen bonds (C–H⋯O) stabilize crystal packing, hinting at solvation effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
